REACTION_SMILES
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[F:1][C:2]([F:3])([F:4])[C:5]([OH:6])=[O:7].[F:22][CH:23]1[CH2:24][CH:25]([C:41]#[N:42])[N:26]([C:28]([CH2:29][O:30][S:31]([c:32]2[cH:33][cH:34][cH:35][cH:36][cH:37]2)(=[O:38])=[O:39])=[O:40])[CH2:27]1.[I-:44].[K+:43].[NH2:8][C:9]12[CH2:10][CH2:11][C:12]([C:17](=[O:18])[O:19][CH2:20][CH3:21])([CH2:13][CH2:14]1)[CH2:15][CH2:16]2>>[NH:8]([C:9]12[CH2:10][CH2:11][C:12]([C:17](=[O:18])[O:19][CH2:20][CH3:21])([CH2:13][CH2:14]1)[CH2:15][CH2:16]2)[CH2:29][C:28]([N:26]1[CH:25]([C:41]#[N:42])[CH2:24][CH:23]([F:22])[CH2:27]1)=[O:40]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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N#CC1CC(F)CN1C(=O)COS(=O)(=O)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC1CC(F)CN1C(=O)COS(=O)(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C12CCC(N)(CC1)CC2
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Name
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CCOC(=O)C12CCC(NCC(=O)N3CC(F)CC3C#N)(CC1)CC2
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Type
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product
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Smiles
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CCOC(=O)C12CCC(NCC(=O)N3CC(F)CC3C#N)(CC1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |